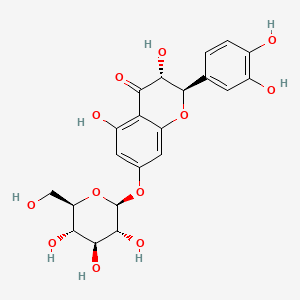
(-)-Carinol
Vue d'ensemble
Description
(-)-Carinol is a natural product that has been isolated from the roots of the plant Erythrina addisoniae. It belongs to the class of alkaloids, which are known for their diverse biological activities. (-)-Carinol has been found to possess a range of interesting properties that make it an attractive target for scientific research. In
Applications De Recherche Scientifique
Ethnopharmacology and Traditional Medicine
- Carissa Carandas Phytochemistry and Ethnopharmacology : Carissa carandas, containing (-)-Carinol, is used in Ayurvedic, Unani, and Homeopathic medicine. It treats various ailments due to its bioactive constituents like alkaloids, flavonoids, saponins, and cardiac glycosides. Its roots contain (-)-Carinol, exhibiting anti-cancer, anti-convulsant, anti-oxidant, analgesic, anti-inflammatory, anti-ulcer, anthelmintic, cardiovascular, anti-nociceptive, anti-diabetic, antipyretic, hepatoprotective, neuropharmacological, diuretic activities, antimicrobial activities, cytotoxic potentials, in-vitro anti-oxidant, and DNA damage inhibition properties (Singh & Uppal, 2015).
Anticancer Research
- Bioactive Compounds from Carissa spinarum : (-)-Carinol from Carissa spinarum has been evaluated for its antiherpetic, cytotoxic, antioxidant, and antibacterial effects. The study found that (-)-Carinol exhibited cytotoxicity against breast (MCF7) and lung (A549) cancer cells (Wangteeraprasert et al., 2012).
Biochemical Research
- Free-radical Scavengers and Xanthine Oxidase Enzyme Inhibitors : Studies on (-)-Carinol focused on its role as an antioxidant and enzyme inhibitor. Synthesized esters of (-)-Carinol showed potential as xanthine oxidase enzyme inhibitors and free-radical scavengers. This indicates (-)-Carinol's potential in treating oxidative stress-related conditions (Suryadevara et al., 2012).
Phytochemistry and Nutraceutical Profile
- Hidden Potential of Carissa Carandas (Karonda) : Research highlighted the medicinal value of Carissa carandas, where (-)-Carinol is present. The plant is utilized for its analgesic, anti-inflammatory, antipyretic, cardiotonic, and histamine-releasing properties. This research emphasizes the potential of (-)-Carinol in nutraceutical applications (Virmani et al., 2017).
Propriétés
IUPAC Name |
(2S,3S)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,2,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O7/c1-26-18-8-13(3-5-16(18)23)7-15(11-21)20(25,12-22)10-14-4-6-17(24)19(9-14)27-2/h3-6,8-9,15,21-25H,7,10-12H2,1-2H3/t15-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPPVVSEQRZCLJ-MGPUTAFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H](CO)[C@@](CC2=CC(=C(C=C2)O)OC)(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Carinol | |
CAS RN |
58139-12-1 | |
| Record name | Carinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58139-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



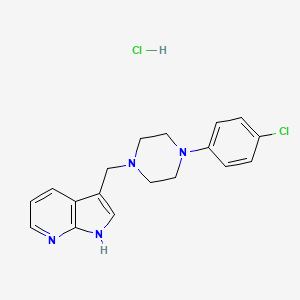
![(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide](/img/structure/B1649285.png)
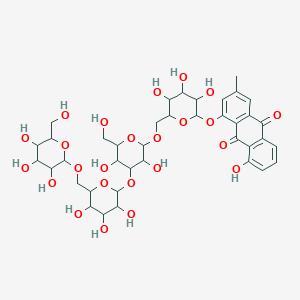
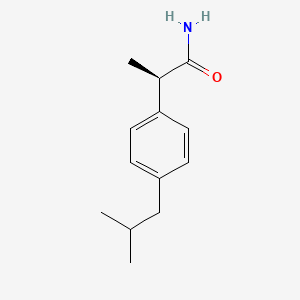
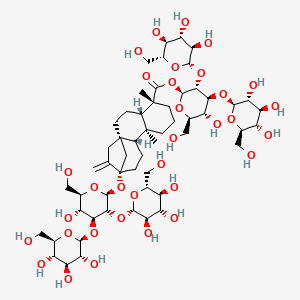
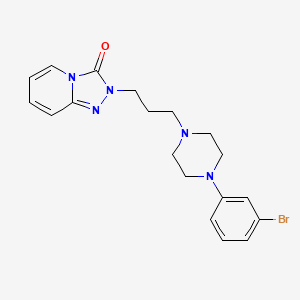
![(3Z,5S)-5-hydroxy-4-(4-hydroxyphenyl)-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B1649292.png)
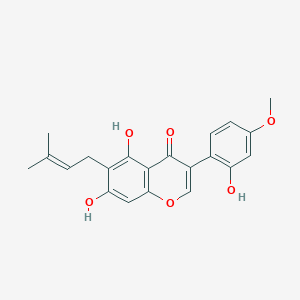
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(E)-3-methylpent-2-enyl]chromen-4-one](/img/structure/B1649294.png)
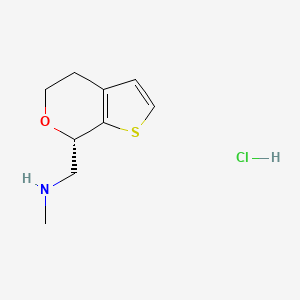
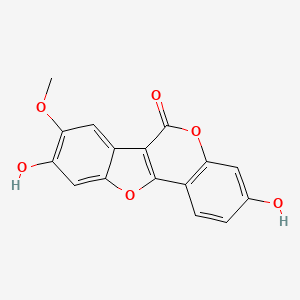
![1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol](/img/structure/B1649297.png)
![2-[(3S,4R)-1-[[2-chloro-6-(trifluoromethyl)phenyl]methyl]-3-[[1-(cyclohexen-1-ylmethyl)piperidin-4-yl]carbamoyl]-4-methylpyrrolidin-3-yl]acetic acid](/img/structure/B1649300.png)
